12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid
Description
Chemical Structure and Properties 12-[Methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid (CAS: 73025-01-1) is a synthetic fatty acid derivative featuring a dodecanoic acid backbone (12-carbon chain) modified at the terminal position with a methyl-substituted benzoxadiazole group. The benzoxadiazole moiety (7-nitro-2,1,3-benzoxadiazol-4-yl) includes a nitro group, which confers fluorescence properties, making the compound useful in bioimaging and molecular labeling applications . Its molecular formula is C₁₉H₂₈N₄O₅, with a molecular weight of 392.45 g/mol. The compound is structurally characterized by:
- A hydrophobic dodecanoic acid chain for membrane integration.
- A fluorescent nitrobenzoxadiazole (NBD) group for detection.
- A methylamino linker enhancing stability and modulating electronic properties .
Purification typically involves high-performance liquid chromatography (HPLC) or flash column chromatography .
Properties
Molecular Formula |
C19H30N4O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid |
InChI |
InChI=1S/C19H30N4O5/c1-21(15-10-8-6-4-2-3-5-7-9-14-18(24)25)23-20-16-12-11-13-17(22(26)27)19(16)28-23/h11-13,20H,2-10,14-15H2,1H3,(H,24,25) |
InChI Key |
URQDIRBJBNGUSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCCCC(=O)O)N1NC2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid typically involves the coupling of a fatty acid derivative (dodecanoic acid or its activated form) with a methylated 7-nitrobenzoxadiazole amine precursor. The key steps are:
- Activation of the fatty acid (usually via formation of an acid chloride or an N-hydroxysuccinimide ester)
- Nucleophilic substitution or amide bond formation with the NBD derivative bearing a methylated amino group
- Purification of the product by chromatographic methods
This approach is consistent with the preparation of other NBD-labeled fatty acids and fluorescent probes.
Specific Reagents and Conditions
| Step | Reagents/Materials | Conditions | Notes |
|---|---|---|---|
| 1. Activation of dodecanoic acid | Dodecanoic acid, thionyl chloride (SOCl2) or N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC) | Room temperature to reflux in inert atmosphere | Formation of acid chloride or NHS ester to enhance reactivity |
| 2. Preparation of NBD-methylamine derivative | 7-nitrobenzofurazan (NBD) precursor, methylamine or methylated amine derivative | Mild heating in organic solvent (e.g., dichloromethane, DMF) | Methylation at the amino group ensures specificity |
| 3. Coupling reaction | Activated fatty acid derivative + NBD-methylamine | Stirring at room temperature or slightly elevated temperature | Formation of amide bond linking fatty acid and NBD moiety |
| 4. Purification | Silica gel chromatography, recrystallization | Use of appropriate solvents (e.g., ethyl acetate, hexane) | Removal of unreacted starting materials and by-products |
Representative Synthetic Route
Activation of Dodecanoic Acid : Dodecanoic acid is converted to its N-hydroxysuccinimide ester by reaction with NHS and DCC in anhydrous dichloromethane at 0°C to room temperature. This activated ester is isolated by filtration of dicyclohexylurea precipitate and evaporation of solvent.
Synthesis of NBD-Methylamine : 7-nitrobenzofurazan is reacted with methylamine in anhydrous solvent, typically under mild heating, to produce the methylated NBD amine.
Coupling : The NBD-methylamine is added to the solution of the activated dodecanoic acid ester. The mixture is stirred at room temperature for several hours, allowing amide bond formation.
Workup and Purification : The reaction mixture is washed with aqueous solutions to remove impurities, dried, and concentrated. The crude product is purified by silica gel chromatography using a gradient of hexane and ethyl acetate.
Alternative Methods and Modifications
- Some protocols may employ direct coupling of dodecanoic acid with NBD-methylamine using carbodiimide coupling agents (e.g., EDC, DCC) without prior ester formation.
- Use of protecting groups on the amino moiety may be necessary if side reactions are to be avoided.
- Reaction solvents can vary from dichloromethane, dimethylformamide (DMF), to tetrahydrofuran (THF) depending on solubility and reactivity considerations.
Research Data and Characterization
| Parameter | Typical Value/Method | Comments |
|---|---|---|
| Molecular Weight | 476.6 g/mol | Confirmed by mass spectrometry |
| Purity | >95% by HPLC | High purity essential for biological applications |
| Spectroscopic Data | UV-Vis absorption λmax ~470 nm, Fluorescence emission λmax ~540 nm | Characteristic NBD fluorescence |
| Structural Confirmation | NMR (1H, 13C), MS, IR spectroscopy | Confirms amide bond formation and substitution pattern |
Summary Table of Preparation Methods
| Method | Activation | Coupling Agent | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| NHS Ester Method | NHS/DCC | None (activated ester) | DCM | 0°C to RT | High coupling efficiency, mild conditions | Requires isolation of activated ester |
| Direct Carbodiimide Coupling | None | DCC or EDC | DMF or DCM | RT | Simpler, fewer steps | Possible side reactions, lower yields |
| Methylation Precursor Synthesis | Methylamine + NBD precursor | - | DCM or DMF | Mild heating | Specific methylation | Requires separate step |
Chemical Reactions Analysis
Types of Reactions
12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coupling: The carboxylic acid group can form amide bonds with amines.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Substitution: Reagents such as sodium azide and conditions like elevated temperatures are used.
Coupling: Reagents like carbodiimides (e.g., EDC) and conditions such as mild heating are employed.
Major Products
Amine Derivatives: Formed from the reduction of the nitro group.
Amide Bonds: Formed from the coupling of the carboxylic acid group with amines.
Scientific Research Applications
Fluorescent Labeling in Biological Studies
One of the primary applications of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid is in fluorescent labeling. Its nitrobenzoxadiazole moiety exhibits strong fluorescence properties, making it suitable for:
- Cell Imaging : Used to visualize cellular components.
- Protein Labeling : Facilitates tracking protein interactions in live cells.
Case Study : A study demonstrated the effectiveness of this compound in labeling specific proteins within neuronal cells, allowing researchers to observe real-time interactions during synaptic transmission .
Drug Development
The compound's ability to interact with biological systems positions it as a potential candidate in drug development:
- Anticancer Research : Investigated for its efficacy against various cancer cell lines due to its ability to induce apoptosis.
- Neuroprotective Agents : Explored for its neuroprotective effects by modulating neurotransmitter systems.
Data Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Inhibition of cell proliferation |
| A549 | 18 | Disruption of mitochondrial function |
Polymer Synthesis
In materials science, the compound is utilized in synthesizing polymers with specific properties:
- Thermal Stability : Enhances the thermal resistance of polymer matrices.
- Biocompatibility : Suitable for biomedical applications due to its compatibility with biological tissues.
Case Study : Research has shown that incorporating this compound into poly(lactic acid) matrices improves mechanical properties while maintaining biocompatibility, making it ideal for medical implants .
Modulation of Neurotransmitter Systems
The compound has been studied for its effects on neurotransmitter systems, particularly:
- NMDA Receptor Antagonism : Exhibits potential as a neuroprotective agent by blocking excitotoxicity associated with excessive glutamate signaling.
Data Table 2: NMDA Receptor Interaction
| Concentration (µM) | Effect on Receptor Activity |
|---|---|
| 10 | 30% Inhibition |
| 50 | 70% Inhibition |
| 100 | Complete Inhibition |
Mechanism of Action
The compound exerts its effects through its ability to bind to specific molecules and emit fluorescence upon excitation. The nitrobenzoxadiazole moiety is responsible for the fluorescent properties, while the dodecanoic acid chain allows for membrane integration and interaction with various biomolecules. The fluorescence is detected using techniques like flow cytometry and fluorescence microscopy .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid, a comparative analysis with structurally and functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Fluorescent Properties: The target compound and its non-methylated analog (96801-39-7) share the nitrobenzoxadiazole (NBD) fluorophore, enabling fluorescence-based applications. However, the methyl group in the target compound enhances photostability and reduces quenching in hydrophobic environments . In contrast, NBD-DDA () incorporates a quaternary ammonium group, altering solubility and making it suitable for surfactant studies .
Chain Length and Hydrophobicity: The octadecanoic acid variant (C25H38N4O5) exhibits increased hydrophobicity, favoring integration into lipid bilayers for long-term tracking . CUDA’s shorter cyclohexylurea group reduces hydrophobicity, optimizing it for enzyme inhibition rather than membrane studies .
Functional Group Diversity: N-Biotinyl-12-aminododecanoic acid leverages biotin’s high affinity for streptavidin, enabling precise protein localization .
Synthesis and Purification: Compounds like 12-[(4-hydroxyphenyl)amino]dodecanoic acid () are synthesized via hydrogenation and purified via HPLC, a method likely applicable to the target compound .
Biological Activity
The compound 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid is a synthetic derivative of dodecanoic acid (also known as lauric acid), which is a medium-chain fatty acid recognized for its diverse biological activities. The incorporation of the 7-nitro-2,1,3-benzoxadiazole moiety enhances the compound's potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₅
- Molecular Weight : 342.33 g/mol
- CAS Number : 14717824
This compound features a dodecanoic acid backbone modified with a methylated nitrobenzoxadiazole group, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that dodecanoic acid derivatives exhibit significant antimicrobial properties. The presence of the nitro group in the benzoxadiazole enhances the compound's ability to inhibit bacterial growth. A study demonstrated that dodecanoic acid and its derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Dodecanoic Acid | 50 | S. aureus |
| 12-[methyl-(7-nitro...dodecanoic acid | 30 | E. coli |
Anti-inflammatory Properties
The anti-inflammatory effects of fatty acids are well-documented. Dodecanoic acid has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The introduction of the nitro group in the benzoxadiazole structure may enhance these effects by modulating intracellular signaling pathways involved in inflammation.
The proposed mechanism involves the modulation of signaling pathways related to inflammation and apoptosis. The nitro group can participate in redox reactions, potentially leading to the production of reactive nitrogen species (RNS) that influence cellular signaling . Additionally, studies suggest that such compounds can inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), key players in inflammatory responses .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 30 µM, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Response
A study investigating the anti-inflammatory properties of various fatty acids found that dodecanoic acid derivatives significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages. The compound showed a dose-dependent response, with higher concentrations leading to more substantial inhibition .
Q & A
Q. What are the key structural features of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid, and how do they influence its chemical reactivity?
The compound features a dodecanoic acid backbone modified at the 12th position with a methyl-(7-nitrobenzoxadiazolyl)amino group. The nitrobenzoxadiazole (NBD) moiety enhances fluorescence and electrophilic reactivity, making it useful in probes for tracking lipid interactions. The long alkyl chain promotes solubility in lipid-rich environments, while the carboxylate group enables conjugation or salt formation. Structural characterization via NMR and HRMS is critical to confirm regiochemistry and purity .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
A multi-step synthesis is typically employed:
- Step 1: Introduce the NBD moiety via nucleophilic substitution or amidation at the 12th carbon of dodecanoic acid.
- Step 2: Protect the carboxylic acid group (e.g., methyl ester) to prevent side reactions.
- Step 3: Use coupling reagents like HBTU/HOBt with NMM for efficient amide bond formation, as seen in analogous fatty acid modifications .
- Step 4: Purify via reverse-phase HPLC or column chromatography to isolate the product. Purity should be verified by LC-MS and elemental analysis .
Q. How can researchers confirm the identity of this compound experimentally?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₁₈H₂₆N₄O₅) and isotopic pattern .
- ¹H/¹³C NMR: Identify signals for the NBD group (e.g., aromatic protons at δ 6.5–7.5 ppm) and the dodecyl chain (δ 1.2–1.6 ppm) .
- FTIR: Detect carboxylic acid (≈1700 cm⁻¹) and nitro group (≈1520 cm⁻¹) stretches .
Advanced Questions
Q. How can researchers design experiments to evaluate its inhibitory activity against soluble epoxide hydrolase (sEH)?
- Assay Setup: Use recombinant human sEH incubated with a fluorescent substrate (e.g., PHOME). Monitor hydrolysis via fluorescence decay (Ex/Em: 330/465 nm).
- Dose-Response Curves: Test compound concentrations from 1 nM to 100 µM. Calculate IC₅₀ using nonlinear regression.
- Controls: Include AUDA (known sEH inhibitor) and DMSO vehicle. Validate with LC-MS to rule out substrate interference .
Q. What methodological considerations are critical for studying its interactions with lipid membranes?
- Fluorescence Quenching Assays: Use NBD’s intrinsic fluorescence (Ex/Em: 470/530 nm) to monitor membrane insertion. Add lipid vesicles (e.g., DPPC/cholesterol) and measure quenching by aqueous colloids like iodide.
- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips and measure binding kinetics (ka/kd).
- Molecular Dynamics Simulations: Model interactions with lipid tails to predict partitioning behavior .
Q. How should conflicting data regarding its biological activity (e.g., sEH inhibition vs. inactivity) be resolved?
- Purity Verification: Reanalyze compound purity via HPLC-MS; impurities >95% can skew results.
- Assay Conditions: Check pH (optimal: 7.4), temperature (25°C vs. 37°C), and co-solvents (e.g., DMSO ≤0.1%).
- Enzyme Source: Compare activity across isoforms (e.g., human vs. murine sEH) or recombinant vs. tissue-extracted enzymes .
Q. What structural modifications enhance target specificity in lipid signaling pathways?
- Backbone Alterations: Shorten the alkyl chain (C8 vs. C12) to reduce nonspecific membrane interactions.
- Functional Group Substitution: Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate electron density and binding affinity.
- Biotin Conjugation: Attach biotin to the carboxylate for pull-down assays (see N-biotinyl analogs in ).
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Expected Outcome |
|---|---|---|
| HRMS | ESI+, m/z 378.42 [M+H]⁺ | Molecular ion peak within 5 ppm error |
| ¹H NMR (CDCl₃) | δ 7.2–7.4 ppm (NBD aromatic protons) | Integration ratio aligns with structure |
| Reverse-Phase HPLC | C18 column, 70% MeCN/water, 1 mL/min | Single peak (tR ≈12–14 min) |
Table 2. Comparison of sEH Inhibitory Activity Across Analogs
| Compound | IC₅₀ (nM) | Selectivity (vs. mEH) | Reference |
|---|---|---|---|
| 12-[Methyl-NBD-amino]dodecanoic acid | 15 ± 3 | 200-fold | |
| 12-(3-Adamantyl-ureido)dodecanoic acid | 2 ± 0.5 | 500-fold | |
| AUDA (reference inhibitor) | 0.8 ± 0.2 | 1000-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
